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For Researchers, Scientists, and Drug Development Professionals

The long intergenic non-protein coding RNA 1138 (LINC01138), also known as L1BC8, has

emerged as a significant player in the pathogenesis of several cancers, including

hepatocellular carcinoma (HCC), gastric cancer, and glioma. While the initial query focused on

the functional validation of specific mutations within L1BC8, the current body of scientific

literature predominantly investigates the functional consequences of its dysregulated

expression in patient tissues and cancer cell lines. This guide provides a comprehensive

comparison of the experimental approaches used to validate the functional role of L1BC8,

focusing on its overexpression and knockdown, along with the supporting data and detailed

protocols.

Data Presentation: Quantitative Effects of
L1BC8/LINC01138 Dysregulation
The functional impact of altered LINC01138 expression is most commonly assessed by

measuring changes in key cellular processes associated with cancer progression. Below is a

summary of quantitative data from representative studies.
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Citation

SMMC-7721,

Huh-7

Hepatocellula

r Carcinoma

LINC01138

Overexpressi

on

Increased

Proliferation

~1.5-2.0 fold

increase in

cell viability

[1]

SMMC-7721,

Huh-7

Hepatocellula

r Carcinoma

LINC01138

Knockdown

Decreased

Proliferation

~40-50%

reduction in

cell viability

[1]

SMMC-7721,

Huh-7

Hepatocellula

r Carcinoma

LINC01138

Overexpressi

on

Increased

Invasion

~2.5-3.0 fold

increase in

invaded cells

[1]

SMMC-7721,

Huh-7

Hepatocellula

r Carcinoma

LINC01138

Knockdown

Decreased

Invasion

~60-70%

reduction in

invaded cells

[1]

MGC-803,

SGC-7901

Gastric

Cancer

LINC01138

Knockdown

Decreased

Proliferation

Significant

decrease in

cell viability

(MTT assay)

[2]

MGC-803,

SGC-7901

Gastric

Cancer

LINC01138

Knockdown

Increased

Apoptosis

Significant

increase in

apoptotic

cells

[2]

MGC-803,

SGC-7901

Gastric

Cancer

LINC01138

Knockdown

Decreased

Invasion &

Migration

Significant

reduction in

invaded and

migrated cells

[2]

U251MG,

TJ905
Glioma

LINC01138

Knockdown

Decreased

Proliferation

Significant

reduction in

cell

proliferation

(CCK-8 &

EdU assays)

[3]
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SHG-44 Glioma
LINC01138

Knockdown

Increased

Proliferation

& Invasion

Increased

growth rate

and number

of

migrated/inva

ded cells

[4]

U87-MG,

U251
Glioma

LINC01138

Overexpressi

on

Decreased

Proliferation

& Invasion

Decreased

growth rate

and number

of

migrated/inva

ded cells

[4]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of functional

validation studies. The following are protocols for key experiments frequently cited in

LINC01138 research.

Quantitative Real-Time PCR (qRT-PCR) for LINC01138
Expression
This protocol is used to quantify the expression level of LINC01138 in patient tissues or cell

lines.

RNA Extraction: Total RNA is isolated from cells or tissues using TRIzol reagent or a

commercial RNA extraction kit according to the manufacturer's instructions. RNA quality and

concentration are assessed using a spectrophotometer.

Reverse Transcription: 1-2 µg of total RNA is reverse transcribed into complementary DNA

(cDNA) using a reverse transcription kit with random primers or oligo(dT) primers.

qPCR Reaction: The qPCR is performed in a 20 µL reaction volume containing cDNA

template, forward and reverse primers specific for LINC01138, and a SYBR Green qPCR

master mix. GAPDH or β-actin is used as an internal control for normalization.
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Data Analysis: The relative expression of LINC01138 is calculated using the 2-ΔΔCt method.

Cell Proliferation Assays (CCK-8/MTT)
These colorimetric assays are used to assess cell viability and proliferation.

Cell Seeding: Cells with modulated LINC01138 expression (overexpression or knockdown)

and control cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well.

Incubation: Cells are cultured for 24, 48, 72, and 96 hours.

Reagent Addition: At each time point, 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution is

added to each well, and the plates are incubated for 1-4 hours at 37°C.

Measurement: The absorbance is measured at 450 nm (for CCK-8) or 570 nm (for MTT)

using a microplate reader.

Transwell Migration and Invasion Assays
These assays evaluate the migratory and invasive potential of cancer cells.

Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert (8 µm

pore size) is coated with Matrigel. For migration assays, the chamber is uncoated.

Cell Seeding: 2-5 x 104 cells in serum-free medium are added to the upper chamber. The

lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal

bovine serum.

Incubation: The plate is incubated for 24-48 hours at 37°C.

Analysis: Non-invading cells on the upper surface of the membrane are removed with a

cotton swab. The cells that have migrated or invaded to the lower surface are fixed with

methanol and stained with crystal violet. The number of stained cells is counted under a

microscope in several random fields.

Luciferase Reporter Assay for miRNA Sponging
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This assay is used to validate the direct interaction between LINC01138 and a specific

microRNA (e.g., miR-1273e or miR-375).[2][3]

Vector Construction: A fragment of the LINC01138 sequence containing the predicted miRNA

binding site is cloned into a luciferase reporter vector (e.g., pmirGLO) downstream of the

luciferase gene (LINC01138-WT). A mutant version with altered nucleotides in the binding

site is also created (LINC01138-MUT).

Co-transfection: Cells are co-transfected with the LINC01138-WT or LINC01138-MUT vector

and the corresponding miRNA mimic or a negative control mimic.

Luciferase Activity Measurement: After 48 hours of incubation, the firefly and Renilla

luciferase activities are measured using a dual-luciferase reporter assay system. The firefly

luciferase activity is normalized to the Renilla luciferase activity. A significant decrease in

luciferase activity in the presence of the miRNA mimic and the LINC01138-WT vector

indicates a direct interaction.

RNA Pull-Down and RNA Immunoprecipitation (RIP)
Assays
These assays are used to identify proteins that physically associate with LINC01138.[1]

RNA Pull-Down: Biotin-labeled LINC01138 and antisense control RNA are transcribed in

vitro. The biotinylated RNA is then incubated with cell lysates. Streptavidin-coated magnetic

beads are used to pull down the RNA-protein complexes. The associated proteins are then

identified by Western blotting.

RIP Assay: Cells are lysed, and the cell extract is incubated with an antibody against a

protein of interest (e.g., PRMT5) or a control IgG antibody, which are coupled to magnetic

beads. The beads are washed, and the co-precipitated RNA is extracted and analyzed by

qRT-PCR to determine the enrichment of LINC01138.

Mandatory Visualization
Signaling Pathways and Experimental Workflows
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The following diagrams illustrate the key signaling pathways involving LINC01138 and the

experimental workflows for its functional validation.
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Caption: LINC01138 signaling in cancer progression.
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Caption: Experimental workflow for LINC01138 functional validation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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